2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine
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Overview
Description
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyrrole is reacted with 2-bromoethylpyridine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine rings.
Scientific Research Applications
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- Piperazine,1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-
Uniqueness
2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyridine and pyrrole rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
6312-14-7 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C13H16N2/c1-11-6-7-12(2)15(11)10-8-13-5-3-4-9-14-13/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
NUBSSCCFXJJQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCC2=CC=CC=N2)C |
Origin of Product |
United States |
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